

# An In-depth Technical Guide to the Enzymatic Conversion of L-Folinic Acid

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### Introduction

**L-Folinic acid**, also known as leucovorin or 5-formyltetrahydrofolate, is a reduced folate that plays a critical role in one-carbon metabolism. Unlike folic acid, it does not require reduction by dihydrofolate reductase (DHFR) to become biologically active, making it a vital therapeutic agent in various clinical settings, including as a rescue agent for high-dose methotrexate chemotherapy and in combination with 5-fluorouracil for the treatment of colorectal cancer.[1][2] [3] This technical guide provides a comprehensive overview of the enzymatic conversion of **L-Folinic acid**, focusing on the core enzymes, their kinetics, and detailed experimental protocols for their study.

# The Central Role of 5,10-Methenyltetrahydrofolate Synthetase (MTHFS)

The primary and rate-limiting step in the metabolic utilization of **L-Folinic acid** is its irreversible conversion to 5,10-methenyltetrahydrofolate.[4][5] This reaction is catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS; EC 6.3.3.2), also known as 5-formyltetrahydrofolate cyclo-ligase.[6]

The reaction proceeds as follows:

5-formyltetrahydrofolate + ATP → 5,10-methenyltetrahydrofolate + ADP + Pi



This ATP-dependent reaction is crucial for mobilizing the one-carbon unit from **L-Folinic acid** into the cellular folate pool, where it can be used for the biosynthesis of purines and thymidylate.[4]

## **Enzyme Kinetics**

The kinetic parameters of MTHFS have been characterized in several species. A summary of these findings is presented in the table below.

Enzyme Source	Substrate	Km	Vmax / Turnover Number	Optimal Conditions	Reference
Rabbit Liver	5- formyltetrahy drofolate	0.5 μΜ	300/min (Turnover Number)	рН 5.0-7.5, 30°С	[7]
MgATP	0.3 mM	[7]			
Mus musculus (recombinant)	(6S)-5- formyltetrahy drofolate	5 μΜ	Not Reported	Not Reported	[4]
Mg-ATP	769 μΜ	[4]			

## **Downstream Enzymatic Conversions**

Once converted to 5,10-methenyltetrahydrofolate, the one-carbon unit can be further metabolized by a bifunctional enzyme possessing two distinct activities: 5,10-methenyltetrahydrofolate cyclohydrolase and 5,10-methylenetetrahydrofolate dehydrogenase. In humans, these activities are part of a trifunctional enzyme that also includes 10-formyltetrahydrofolate synthetase activity.[8]

- 5,10-Methenyltetrahydrofolate Cyclohydrolase (EC 3.5.4.9): This enzyme catalyzes the reversible hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate.[5][9]
  - 5,10-methenyltetrahydrofolate +  $H_2O \rightleftharpoons 10$ -formyltetrahydrofolate



5,10-Methylenetetrahydrofolate Dehydrogenase (EC 1.5.1.5): This enzyme catalyzes the
reversible NADP+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10methenyltetrahydrofolate.[5][10]

5,10-methylenetetrahydrofolate + NADP+ 

⇒ 5,10-methenyltetrahydrofolate + NADPH + H+

### **Enzyme Kinetics of Downstream Enzymes**

Kinetic data for the human cytoplasmic bifunctional dehydrogenase/cyclohydrolase enzyme has been reported, indicating that the cyclohydrolase activity is the rate-limiting step in the conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate.[5][9]

Enzyme/Act ivity	Substrate	Km	Specific Activity/kca t	Optimal Conditions	Reference
Human Cytoplasmic Dehydrogena se/Cyclohydr olase	5,10-CH₂- THF	Not explicitly stated	22 ± 2 μmol/min/mg (Leishmania major)	NADP+ dependent	[10]
5,10- CH=THF	Not explicitly stated	6.3 ± 0.8 μmol/min/mg (Leishmania major)	Not explicitly stated	[10]	

## **Experimental Protocols**

## Protocol 1: Assay for 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) Activity

This protocol is adapted from a method used to measure MTHFS activity in fibroblast cell lysates.[11]

#### Materials:

Cell lysate or purified enzyme preparation



- Enzyme cocktail (to be prepared fresh):
  - 50 mM MES buffer, pH 6.0
  - 10 mM 2-mercaptoethanol
  - 10 mM Magnesium Acetate
  - 1 mM ATP
  - 0.1-0.2 mM L-Folinic acid (5-formyltetrahydrofolate)
- Ice
- Heating block or water bath at 37°C and 100°C
- LC-MS/MS system for quantification of 5,10-methenyltetrahydrofolate

#### Procedure:

- Prepare the enzyme cocktail and keep it on ice.
- Prepare cell lysates by homogenizing cells in an appropriate buffer and clarifying by centrifugation (e.g., 14,000 rpm for 10 minutes at 4°C). Determine the protein concentration of the lysate.[11]
- In a microcentrifuge tube, combine one volume of the enzyme cocktail with one volume of the cell lysate (e.g., 50  $\mu$ L of cocktail and 50  $\mu$ L of lysate). The final protein concentration should be optimized for linear product formation over time.
- For a time course experiment, prepare multiple identical reaction mixtures.
- Incubate the reaction mixtures at 37°C.
- At specific time points (e.g., 0, 5, 10, 15, 20, 30 minutes), stop the reaction by boiling the sample for 3 minutes. The 0-minute time point serves as the blank.[11]
- Centrifuge the boiled samples to pellet the precipitated protein.



- Analyze the supernatant for the concentration of 5,10-methenyltetrahydrofolate using a validated LC-MS/MS method.
- Calculate the enzyme activity as the rate of product formation over time, normalized to the amount of protein in the assay.

## Protocol 2: Assay for 5,10-Methylenetetrahydrofolate Dehydrogenase Activity

This spectrophotometric assay measures the NADP+-dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate by monitoring the increase in absorbance at 350 nm due to the formation of the product.[10][12]

#### Materials:

- Purified enzyme or cell extract
- Assay buffer: 25 mM K+-HEPES, pH 7.5
- 1 mM 5,10-methylenetetrahydrofolate (prepared fresh by reacting tetrahydrofolate with formaldehyde)
- 1 mM NADP+
- Spectrophotometer capable of reading at 350 nm

#### Procedure:

- In a cuvette, prepare a reaction mixture containing the assay buffer, 1 mM 5,10-methylenetetrahydrofolate, and 1 mM NADP+.
- Initiate the reaction by adding the enzyme preparation.
- Immediately monitor the increase in absorbance at 350 nm over time.
- The rate of the reaction is proportional to the enzyme activity. The concentration of 5,10-methenyltetrahydrofolate can be calculated using its molar extinction coefficient (24.9 mM<sup>-1</sup> cm<sup>-1</sup>).[12]



## Protocol 3: Assay for 5,10-Methenyltetrahydrofolate Cyclohydrolase Activity

This assay measures the hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate by monitoring the decrease in absorbance at 350 nm.[10]

#### Materials:

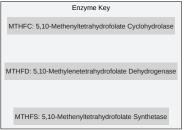
- Purified enzyme or cell extract
- Assay buffer: 100 mM potassium maleate, pH 7.4, containing 20 mM 2-mercaptoethanol
- 0.1 mM 5,10-methenyltetrahydrofolate
- Spectrophotometer capable of reading at 350 nm

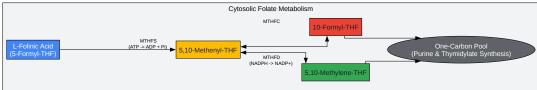
#### Procedure:

- In a cuvette, prepare a reaction mixture containing the assay buffer and 0.1 mM 5,10methenyltetrahydrofolate.
- Initiate the reaction by adding the enzyme preparation.
- Monitor the decrease in absorbance at 350 nm over time.
- The rate of the reaction is proportional to the cyclohydrolase activity.

# Visualizations Signaling Pathway





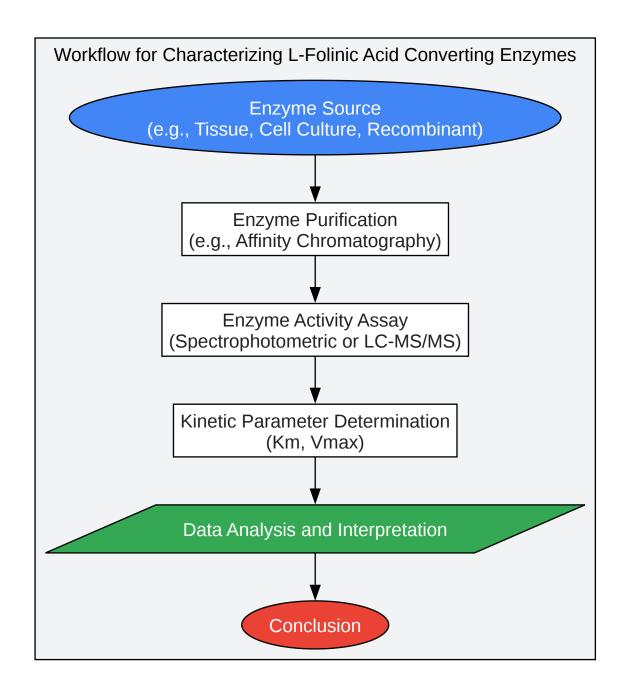


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Caption: Enzymatic conversion pathway of L-Folinic acid.

## **Experimental Workflow**





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Caption: General workflow for enzyme characterization.

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